N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide

Pharmaceutical impurity analysis Reference standard purity HPLC assay

Quantification of the N-Des(cyclohexylaminocarbonyl)-N-acetyl impurity in glipizide API is critical for ANDA/DMF submissions, yet pharmacopoeial standards often omit this specific marker. This structurally confirmed reference standard (≥98% purity) directly addresses that gap. - Enables accurate HPLC-UV/LC-MS/MS quantification with resolution ≥1.5 from 11 related impurities (per CN111679027A method). - Distinct LogP (3.08) makes it ideal for extraction recovery & matrix effect evaluation in plasma analysis. - Full characterization data (NMR, HRMS, COA) supports ICH Q3A/Q3B compliance and method validation.

Molecular Formula C16H18N4O4S
Molecular Weight 362.4 g/mol
CAS No. 104838-12-2
Cat. No. B125153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide
CAS104838-12-2
SynonymsN-[2-[4-[(Acetylamino)sulfonyl]phenyl]ethyl]-5-methyl-2-pyrazinecarboxamide; 
Molecular FormulaC16H18N4O4S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)C
InChIInChI=1S/C16H18N4O4S/c1-11-9-19-15(10-18-11)16(22)17-8-7-13-3-5-14(6-4-13)25(23,24)20-12(2)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,22)(H,20,21)
InChIKeyGGMCTFPPRDWMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide: Reference Standard for Impurity Profiling


N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide (CAS 104838-12-2) is a structurally defined derivative of the second‑generation sulfonylurea antidiabetic drug glipizide. The compound, with molecular formula C₁₆H₁₈N₄O₄S and a molecular weight of 362.40 g/mol, is categorized as a pharmaceutical impurity and metabolite reference standard . It is widely utilized in analytical method development, quality control (QC), and regulatory submission processes for glipizide active pharmaceutical ingredient (API) and finished dosage forms.

Defined glipizide impurity reference standard with N-acetyl structural marker
Supports HPLC-UV and LC-MS/MS impurity profiling workflows for API and dosage forms
Suited for stability-indicating method development and regulatory analytical documentation

N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide: Why Generic Standards Are Inadequate


In-class glipizide impurities share a common sulfonylurea backbone but differ critically in their side-chain modifications, leading to distinct chromatographic and spectroscopic behavior. N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide is characterized by the loss of the cyclohexylaminocarbonyl group and the introduction of an N‑acetyl moiety, which alters its polarity, UV absorption, and mass spectrometric fragmentation pattern relative to other glipizide‑related substances . Regulatory guidelines (ICH Q3A/Q3B) mandate the use of a specific, well‑characterized reference standard for each impurity listed in a drug specification. Substitution with a structural analog (e.g., Glipizide Impurity A or Impurity D) introduces systematic error in quantification, jeopardizes method validation, and may lead to regulatory non‑compliance during ANDA or DMF review [1].

Structural analog mismatch

Generic glipizide impurities (e.g., Impurity A or D) differ in side-chain modification, altering polarity, UV response, and MS fragmentation patterns relative to this N-acetyl derivative.

Chromatographic behavior may shift

Substitution with a structural analog may change relative retention times and resolution, affecting system suitability criteria in validated HPLC methods.

Quantification uncertainty may increase

Using a general-purpose standard without certified purity and structural characterization may introduce systematic error in impurity quantification and may require additional regulatory justification.

N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide: Quantitative Differentiation Evidence


Superior Purity Relative to Generic Standards

N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide is supplied with a purity specification of 98% (HPLC) by specialized vendors, in contrast to the more common ≥95% (HPLC) purity offered for general‑purpose glipizide impurity reference standards (e.g., Glipizide Impurity A or D standards from pharmacopoeial sources, which often carry a >95% purity specification on their COA) . The higher nominal purity reduces the uncertainty contribution from the standard in quantitative impurity assays.

Purity specification
Data to verify
98% (HPLC)
Reported higher purity supports reduced LOQ uncertainty in impurity limit tests relative to typical pharmacopoeial reference standards.
Supplier-certified purity; comparator baseline based on typical EP/USP COA specifications.
Pharmaceutical impurity analysis Reference standard purity HPLC assay

Unique Structural Identity Confirmation

The compound is rigorously characterized by orthogonal techniques including 1H‑NMR, 13C‑NMR, and high‑resolution mass spectrometry (HRMS). These confirm the presence of the N‑acetyl substituent (δ ~2.1 ppm for acetyl CH₃ in 1H‑NMR) and the absence of the cyclohexyl group (no signals at δ 1.0–2.0 ppm) . In contrast, other glipizide impurities such as Impurity A retain a free sulfonamide group (no acetyl), and Impurity D bears a cyclohexylcarbamoyl group, leading to distinct spectral fingerprints.

Structural identity
Class-level inference
N-acetyl confirmed via 1H-NMR, 13C-NMR, and HRMS
Reported orthogonal characterization supports definitive impurity identification free from isobaric interferences.
Distinct from Impurity A (free sulfonamide) and Impurity D (cyclohexylcarbamoyl) by spectral fingerprint.
Structural elucidation NMR spectroscopy Mass spectrometry

Chromatographic Resolution from Co-eluting Impurities

A patented HPLC method (CN111679027A) achieves baseline separation (resolution ≥1.5) of N‑Des(cyclohexylaminocarbonyl)-N‑acetyl Glipizide from glipizide and eleven other related impurities using a C18 column with phosphate buffer/acetonitrile/methanol gradient at 225 nm [1]. Under the same conditions, Glipizide Impurity A and Impurity D exhibit different relative retention times (RRT ~0.7–1.3), demonstrating that generic substitution would compromise system suitability criteria.

Chromatographic resolution
Head-to-head
Rs ≥1.5 from 11 related impurities
Reported baseline separation supports accuracy in impurity quantification for method validation.
Per CN111679027A: C18 column, phosphate buffer/ACN/MeOH gradient, detection at 225 nm.
HPLC method validation Impurity profiling Resolution factor

LogP Difference and Extraction Recovery Impact

The removal of the hydrophilic cyclohexylaminocarbonyl group and addition of a hydrophobic acetyl moiety significantly alters the partition coefficient. Calculated LogP for N‑Des(cyclohexylaminocarbonyl)-N‑acetyl Glipizide is 3.08, while Glipizide's calculated LogP is approximately 2.5 [1]. This difference affects extraction recovery from aqueous matrices: the target compound exhibits higher organic‑phase partitioning, which can lead to underestimation if a less‑hydrophobic internal standard is substituted during liquid‑liquid extraction (LLE) sample preparation.

LogP comparison
Class-level inference
Target: 3.08 Glipizide: ~2.5
+0.58 LogP units
Reported LogP difference supports extraction recovery review in bioanalytical sample preparation using LLE.
Calculated values; may be validated by shake-flask method in n-octanol/water at 25°C.
Physicochemical properties LogP Solubility

N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide: Primary Application Scenarios


Quantitative Impurity Profiling in API and Dosage Forms

This compound serves as a primary reference standard for accurate HPLC‑UV or LC‑MS/MS quantification of the N‑Des(cyclohexylaminocarbonyl)-N‑acetyl impurity in glipizide drug substance and tablets, as demonstrated by the validated method disclosed in patent CN111679027A, which achieves resolution ≥1.5 from eleven related impurities [1].

Forced Degradation and Stability-Indicating Method Development

Due to its defined structural modification (N‑dealkylation and acetylation), this standard is critical for identifying and quantifying degradation products generated under oxidative, hydrolytic, or thermal stress conditions, where the N‑acetyl moiety serves as a marker for specific degradation pathways distinct from those leading to Impurity A or Impurity D [1].

Bioanalytical Method Validation for PK and BE Studies

The significant LogP difference (3.08 vs. ~2.5 for glipizide) makes this compound an ideal system suitability standard for evaluating extraction recovery and matrix effects during LC‑MS/MS analysis of glipizide and its metabolites in plasma [1]. Improper standard selection leads to systematic bias in extraction efficiency.

Regulatory Dossier Preparation and Compendial Verification

Possession of a structurally confirmed, high‑purity (98%) reference standard with comprehensive characterization data (NMR, HRMS) enables pharmaceutical manufacturers to satisfy ICH Q3A/Q3B requirements for impurity identification and quantification, directly supporting ANDA and DMF submissions [1]. Pharmacopoeial standards alone may not cover this specific impurity.

Application
Selection Property
Validation Focus
Impurity profiling in API and dosage forms
Purity specification review
HPLC resolution and system suitability verification
Stability-indicating method development
Defined N-acetyl structural marker
Degradation pathway specificity under stress conditions
Bioanalytical method validation
Reported partitioning context
Extraction recovery and matrix-effect review
Regulatory dossier preparation
Comprehensive characterization data
ICH Q3A/Q3B impurity identification and quantification documentation
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